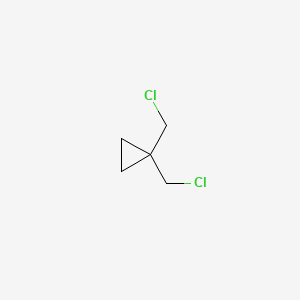
1,1-Bis-chloromethyl-cyclopropane
説明
“1,1-Bis-chloromethyl-cyclopropane” is a chemical compound with the molecular formula C5H8Cl2 . It has an average mass of 139.023 Da and a monoisotopic mass of 138.000305 Da .
Molecular Structure Analysis
The molecular structure of “1,1-Bis-chloromethyl-cyclopropane” consists of a cyclopropane ring with two chloromethyl groups attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,1-Bis-chloromethyl-cyclopropane” include a molecular weight of 139.023 Da . Further details such as boiling point, density, and melting point are not provided in the search results.
科学的研究の応用
Synthesis and Reactivity
1,1-Bis-chloromethyl-cyclopropane has been a subject of interest in various synthetic and reactivity studies. For instance, its reactions with metals like zinc and magnesium have been explored to synthesize compounds like 1,1-dimethylsilicocyclopropane (Roberts & Dev, 1951). Moreover, the compound has shown reactivity with phenols, alcohols, or thiophenol under different conditions, leading to the formation of various aryl-substituted cyclopropanes (Jończyk & Kmiotek-Skarżyńska, 1992).
Intermediate in Syntheses
This compound serves as an intermediate in the synthesis of structurally complex molecules. For instance, it has been used in the synthesis of [1.1.1]propellane (Belzner et al., 1989). Its derivatives have also been studied for the synthesis of cyclopropanediols and related compounds, highlighting its versatility in organic synthesis (Itoh et al., 1980).
Photoinduced Electron Transfer Studies
In the field of photochemistry, 1,1-Bis-chloromethyl-cyclopropane derivatives have been studied for their behavior in photoinduced electron transfer reactions. These studies have provided insights into the mechanisms of such reactions and the formation of intermediate species (Ikeda et al., 2003).
Cyclopropane Derivatives
The generation of various cyclopropane derivatives from 1,1-Bis-chloromethyl-cyclopropane has been an area of significant interest. These derivatives are important in several chemical syntheses and have applications in developing pharmaceuticals and other complex organic compounds (Kawabata et al., 1981).
Spectroscopic and Calorimetric Studies
Spectroscopic and calorimetric techniques have been employed to study the structure and behavior of 1,1-Bis-chloromethyl-cyclopropane and its derivatives. These studies are crucial for understanding the molecular properties and reaction dynamics of these compounds (Kalasinsky & Wurrey, 1980).
特性
IUPAC Name |
1,1-bis(chloromethyl)cyclopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2/c6-3-5(4-7)1-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAPSFSUTMNTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis-chloromethyl-cyclopropane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



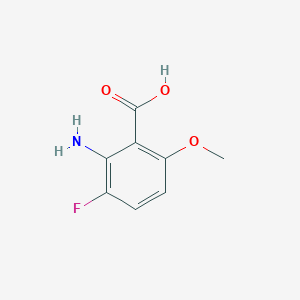
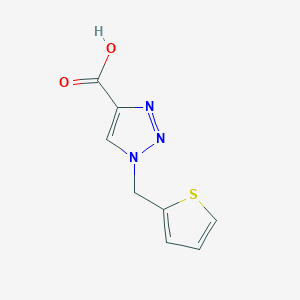
![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)

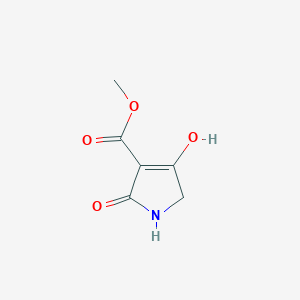
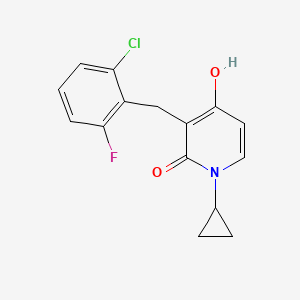
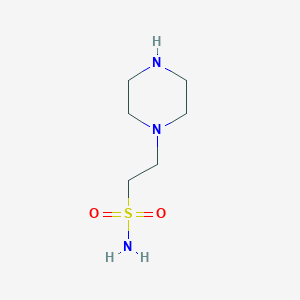
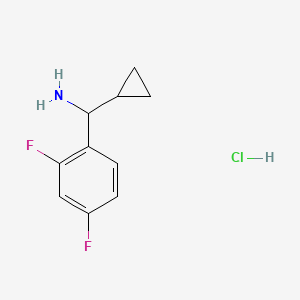
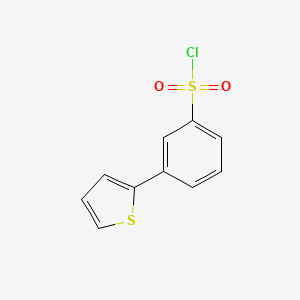
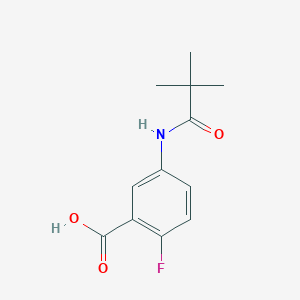
![6-benzyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1526172.png)
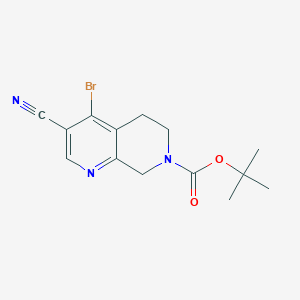
![[3-(1,3-Benzoxazol-2-YL)propyl]amine hydrochloride](/img/structure/B1526175.png)